Bezafibrate Isopropyl Ester
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Overview
Description
Bezafibrate Isopropyl Ester is a derivative of bezafibrate, a fibrate drug used primarily as a lipid-lowering agent to treat hyperlipidaemia. Bezafibrate helps to lower low-density lipoprotein cholesterol and triglycerides in the blood while increasing high-density lipoprotein levels . This compound retains these properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bezafibrate Isopropyl Ester can be synthesized through a series of chemical reactions involving bezafibrate. The synthesis typically involves esterification reactions where bezafibrate reacts with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors with precise control over temperature, pressure, and catalyst concentration to maximize yield and purity. The product is then purified using techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Bezafibrate Isopropyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to bezafibrate and isopropyl alcohol under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester functional group.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products Formed
Hydrolysis: Bezafibrate and isopropyl alcohol.
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Reduced forms of the ester, potentially leading to alcohol derivatives.
Scientific Research Applications
Bezafibrate Isopropyl Ester has a wide range of applications in scientific research:
Mechanism of Action
Bezafibrate Isopropyl Ester exerts its effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This activation leads to increased catabolism of very low-density lipoproteins by lipoprotein lipase and hepatic lipase, resulting in lower plasma triglyceride levels . Additionally, it increases high-density lipoprotein levels by enhancing the expression of apolipoproteins involved in lipid transport .
Comparison with Similar Compounds
Similar Compounds
Clofibrate: Another fibrate drug used to lower lipid levels.
Fenofibrate: Similar in function but with different pharmacokinetic properties.
Gemfibrozil: Another lipid-lowering agent with a similar mechanism of action.
Uniqueness
Bezafibrate Isopropyl Ester is unique due to its specific ester functional group, which can influence its pharmacokinetic properties and metabolic stability. This makes it a valuable compound for studying the effects of esterification on drug activity and metabolism .
Properties
Molecular Formula |
C22H26ClNO4 |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
propan-2-yl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C22H26ClNO4/c1-15(2)27-21(26)22(3,4)28-19-11-5-16(6-12-19)13-14-24-20(25)17-7-9-18(23)10-8-17/h5-12,15H,13-14H2,1-4H3,(H,24,25) |
InChI Key |
FOWHTZRSWSUQHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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